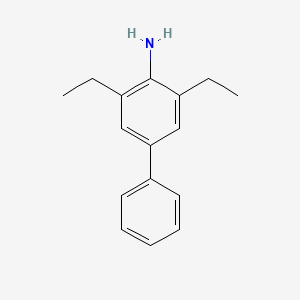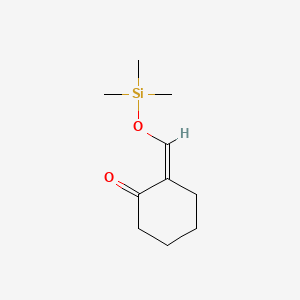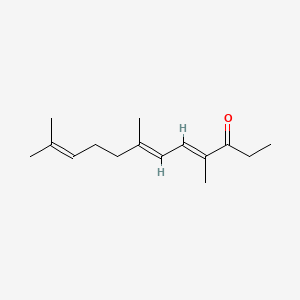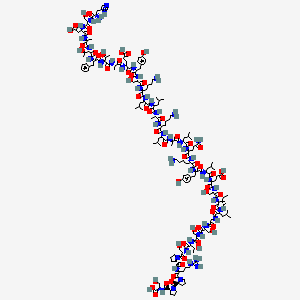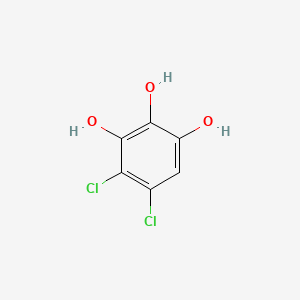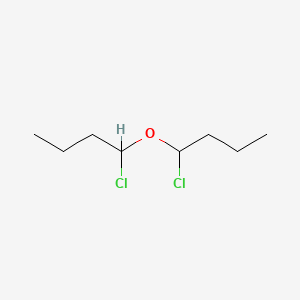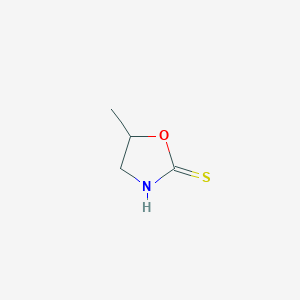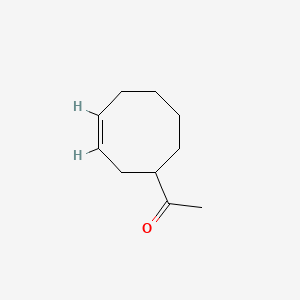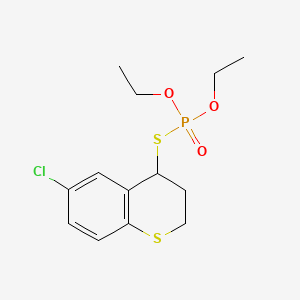
Thicrofos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thicrofos, known by its IUPAC name as S-[(RS)-6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl] O,O-diethyl phosphorothioate , is an organophosphorus compound primarily used as an insecticide. It belongs to the class of arylalkyl organothiophosphates and is recognized for its potent insecticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thicrofos can be synthesized through a multi-step process involving the reaction of 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction temperatures, pressures, and the use of high-purity reagents to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce diethyl phosphoric acid and 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Diethyl phosphoric acid and 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol.
Substitution Products: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Thicrofos has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new insecticides and pest control agents.
Wirkmechanismus
Thicrofos exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect .
Vergleich Mit ähnlichen Verbindungen
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphorus compound used in similar applications.
Chlorpyrifos: Widely used organophosphorus insecticide with a broader spectrum of activity.
Uniqueness of Thicrofos: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its selective inhibition of acetylcholinesterase makes it particularly effective against certain insect pests while having a different toxicity profile compared to other organophosphorus compounds .
Eigenschaften
CAS-Nummer |
41219-32-3 |
|---|---|
Molekularformel |
C13H18ClO3PS2 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
6-chloro-4-diethoxyphosphorylsulfanyl-3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C13H18ClO3PS2/c1-3-16-18(15,17-4-2)20-13-7-8-19-12-6-5-10(14)9-11(12)13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
VIRFVCLSHYKKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SC1CCSC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


